![molecular formula C12H12N4O4 B3020343 Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate CAS No. 1411766-56-7](/img/structure/B3020343.png)
Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate
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Overview
Description
“Methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate” is a chemical compound that has been studied for its potential therapeutic applications . It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new sulfonamides and their N-substituted derivatives have been synthesized as possible agents for treating Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . Another strategy to construct 5-amino-1,2,3-triazoles involves using carbodiimides and diazo compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides . Another reaction involves a cascade nucleophilic addition/cyclization process .properties
IUPAC Name |
methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-18-12(17)10-11(13)16(15-14-10)7-2-3-8-9(6-7)20-5-4-19-8/h2-3,6H,4-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFZLBWEIBUUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=CC3=C(C=C2)OCCO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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